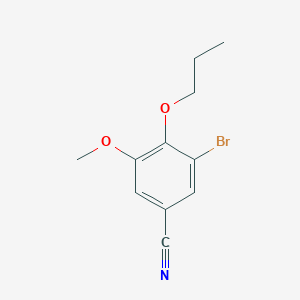
3-Bromo-5-methoxy-4-propoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-methoxy-4-propoxybenzonitrile is a chemical compound with the empirical formula C11H12BrNO2 . It has a molecular weight of 270.12 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-methoxy-4-propoxybenzonitrile consists of 11 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
3-Bromo-5-methoxy-4-propoxybenzonitrile has a molecular weight of 270.12 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are both 269.00514 g/mol . The topological polar surface area is 42.2 Ų . It has a heavy atom count of 15 .Applications De Recherche Scientifique
Herbicide Resistance in Plants
- A study focused on the herbicide bromoxynil, a photosynthetic inhibitor in plants. It explored introducing a gene encoding a specific nitrilase that converts bromoxynil into a less harmful compound. This gene, derived from a soil bacterium, conferred resistance to high levels of bromoxynil in transgenic tobacco plants (Stalker, McBride, & Malyj, 1988).
Anti-tumor Activities
- Another study synthesized novel 4-aminoquinazoline derivatives using a process that involved 4-(3-chloropropoxy)-3-methoxybenzonitrile. These derivatives exhibited significant anti-proliferative activities against Bcap-37 cell proliferation (Li, 2015).
Pharmaceutical Synthesis
- In pharmaceutical research, such compounds are used in the synthesis of complex molecules. For instance, the synthesis of the tetracyclic core of menogaril, an anthracycline antibiotic, involved similar bromo-methoxybenzonitrile compounds (Su, Wulff, & Ball, 1998).
Photodynamic Therapy for Cancer
- A study on zinc phthalocyanine derivatives for photodynamic therapy in cancer treatment highlighted compounds with similar structures. These derivatives showed promising properties as photosensitizers, essential for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Environmental Chemistry
- In environmental chemistry, the degradation of bromoxynil under various conditions was studied. It's noteworthy that bromoxynil shares a similar structure with 3-Bromo-5-methoxy-4-propoxybenzonitrile. This research offers insights into the environmental impact and degradation pathways of such compounds (Knight, Berman, & Häggblom, 2003).
Photophysical Properties
- The photophysical properties of bromo-methoxybenzonitrile derivatives were investigated. These studies are crucial in understanding the light absorption and emission characteristics of such compounds, which have applications in materials science and photonics (Kumar & Raman, 2017).
Photochemistry
- Photochemical studies of halogenated phenols with CN substituents provide insight into their reactivity under light, which is significant for understanding the environmental behavior of these compounds and their use in chemical synthesis (Bonnichon, Grabner, Guyot, & Richard, 1999).
Photodegradation
- Understanding the photodegradation of bromoxynil, a structurally similar compound, in different environmental conditions is crucial for assessing the environmental impact and stability of these chemicals (Kochany, 1990).
Propriétés
IUPAC Name |
3-bromo-5-methoxy-4-propoxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJGWERCISNRNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C#N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364489 |
Source


|
| Record name | 3-bromo-5-methoxy-4-propoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methoxy-4-propoxybenzonitrile | |
CAS RN |
515848-04-1 |
Source


|
| Record name | 3-bromo-5-methoxy-4-propoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[benzyl(methyl)amino]propanoic acid](/img/structure/B1270897.png)
![6-Bromo-4-methyl-1H-benzo[d]imidazole](/img/structure/B1270902.png)
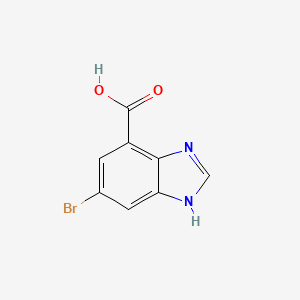

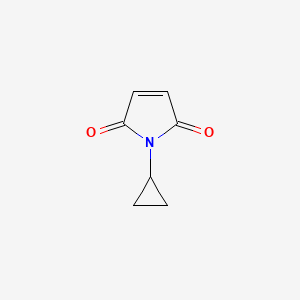
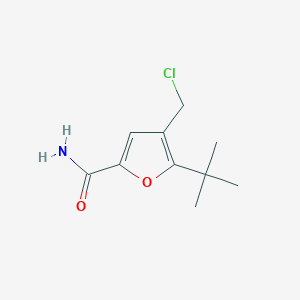
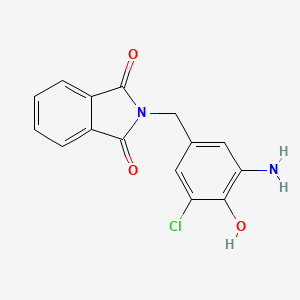

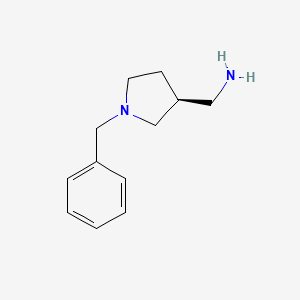
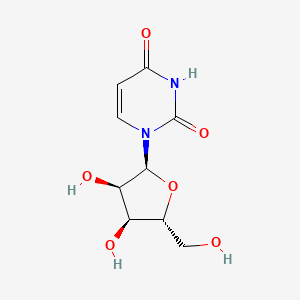

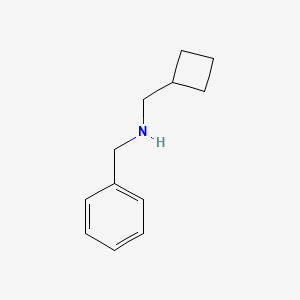
![N-[(3-phenoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270927.png)
![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)